1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the chloro substituent and the ethyl group.
The next step involves the formation of the pyrrolidine ring, which can be achieved through a cyclization reaction. The final step is the coupling of the indole and pyrrolidine derivatives to form the carboxamide linkage. This can be done using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The chloro substituent on the indole ring can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The indole moiety can interact with various receptors and enzymes, potentially modulating their activity. The carboxamide group may also play a role in binding to these targets, enhancing the compound’s overall biological activity.
Comparison with Similar Compounds
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide can be compared to other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-chloro-1H-indole-3-carboxamide: A simpler compound with similar structural features but potentially different biological activities.
The uniqueness of this compound lies in its combination of the indole, pyrrolidine, and carboxamide moieties, which may confer unique biological properties and applications.
Properties
Molecular Formula |
C23H24ClN3O2 |
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Molecular Weight |
409.9 g/mol |
IUPAC Name |
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H24ClN3O2/c1-2-15-5-3-4-6-20(15)26-23(29)17-11-22(28)27(14-17)10-9-16-13-25-21-8-7-18(24)12-19(16)21/h3-8,12-13,17,25H,2,9-11,14H2,1H3,(H,26,29) |
InChI Key |
JEDCWPILSFAUNK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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